molecular formula C19H16BrNO2 B3497972 5-bromo-N-(2-ethoxyphenyl)naphthalene-1-carboxamide

5-bromo-N-(2-ethoxyphenyl)naphthalene-1-carboxamide

Cat. No.: B3497972
M. Wt: 370.2 g/mol
InChI Key: RTYADEKFQQHMFX-UHFFFAOYSA-N
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Description

5-bromo-N-(2-ethoxyphenyl)naphthalene-1-carboxamide is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the naphthalene ring and an ethoxyphenyl group attached to the nitrogen atom of the carboxamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-ethoxyphenyl)naphthalene-1-carboxamide typically involves the bromination of naphthalene followed by the introduction of the carboxamide group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The ethoxyphenyl group is introduced through a nucleophilic substitution reaction using 2-ethoxyaniline.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amide formation reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-ethoxyphenyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Amines

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

5-bromo-N-(2-ethoxyphenyl)naphthalene-1-carboxamide is used in a variety of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-ethoxyphenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethoxyphenyl group play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-ethylphenyl)naphthalene-1-carboxamide
  • 5-bromo-N-(4-ethoxyphenyl)naphthalene-1-carboxamide

Uniqueness

5-bromo-N-(2-ethoxyphenyl)naphthalene-1-carboxamide is unique due to the specific positioning of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to similar compounds.

Properties

IUPAC Name

5-bromo-N-(2-ethoxyphenyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c1-2-23-18-12-4-3-11-17(18)21-19(22)15-9-5-8-14-13(15)7-6-10-16(14)20/h3-12H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYADEKFQQHMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CC3=C2C=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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